3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

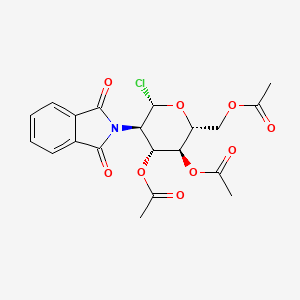

Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride is a synthetic compound used primarily in glycobiology research. It is a derivative of glucose, modified to include acetyl and phthalimido groups, which makes it a valuable intermediate in the synthesis of various glycosylated molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride typically involves the acetylation of 2-deoxy-2-phthalimido-D-glucose. This process includes the following steps:

Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of the glucose molecule are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.

Formation of Chloride: The anomeric hydroxyl group is then converted to a chloride using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride undergoes several types of chemical reactions:

Substitution Reactions: The chloride group can be substituted with various nucleophiles to form glycosidic bonds.

Common Reagents and Conditions

Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base such as triethylamine.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.

Major Products

Glycosides: Formed by substitution reactions with alcohols.

Deprotected Sugars: Formed by hydrolysis of the acetyl and phthalimido groups.

Applications De Recherche Scientifique

Synthesis of Fluorinated Sugars

One of the primary applications of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride is its role as an intermediate in the synthesis of fluorinated sugars. These sugars are crucial in various biochemical studies due to their ability to mimic natural substrates while providing distinct advantages in tracking and imaging applications.

Case Study: Synthesis of 2-Deoxy-2-[18F]fluoro-D-glucose (FDG)

A notable application involves the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose, a radiotracer widely used in positron emission tomography (PET) imaging. The synthesis pathway typically includes:

- Starting Material : D-mannose.

- Key Intermediate : 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose.

- Fluorination Step : The introduction of fluorine at the C-2 position using this compound as a precursor.

This process has been optimized to yield significant quantities of FDG, demonstrating the compound's utility in medical imaging and diagnostics .

Pharmaceutical Applications

The compound also finds applications in pharmaceutical research, particularly in designing glycosylated drugs that can enhance bioavailability or target specific biological pathways.

Example: Glycosylation Reactions

In glycosylation reactions, this compound can serve as a donor for synthesizing glycosides that are crucial for drug development. The presence of fluorine can modify the pharmacokinetic properties of these compounds, potentially leading to improved therapeutic profiles .

Research in Carbohydrate Chemistry

This compound is extensively studied for its reactivity and potential to create new carbohydrate derivatives. Researchers explore its behavior under various reaction conditions to develop novel glycosides with unique properties.

Research Findings

Recent studies have focused on:

- Reactivity with Nucleophiles : Investigating how the acetyl groups influence reactivity during nucleophilic substitution reactions.

- Synthesis of Complex Carbohydrates : Using this compound as a building block for synthesizing more complex carbohydrate structures that can be used in vaccine development or as immunomodulators .

Biochemical Studies

In biochemical studies, the compound's ability to mimic natural sugars allows researchers to probe enzyme mechanisms and carbohydrate-protein interactions. Its fluorinated nature makes it an excellent candidate for studying metabolic pathways involving sugars.

Applications in Enzyme Kinetics

Fluorinated sugars like this compound can be employed to investigate enzyme kinetics by providing substrates that resist hydrolysis while still being recognized by certain enzymes .

Mécanisme D'action

The compound exerts its effects primarily through its ability to form glycosidic bonds. The chloride group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon and form glycosidic linkages. This mechanism is crucial in the synthesis of glycosides and other glycosylated molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride: Similar in structure but differs in the configuration at the anomeric carbon.

1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose: Lacks the phthalimido group and has an amino group instead.

Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-thioglucopyranoside: Contains a thioglycosidic linkage instead of a chloride.

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride is unique due to its combination of acetyl and phthalimido groups, which provide specific reactivity and stability. This makes it particularly useful in the synthesis of glycosylated molecules and in glycobiology research .

Activité Biologique

3,4,6-Tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride is a fluorinated sugar derivative that has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the acetylation of 2-deoxy-2-fluoro-D-mannopyranosyl fluoride. The process involves the reaction of 3,4,6-tri-O-acetyl-D-glucal with [18F]F2 in a controlled environment to yield the desired fluorinated sugar. The structural formula is represented as:

This compound's unique structure allows it to participate in various biological interactions, particularly as a glycosylation agent in synthetic chemistry .

Inhibition of Glycolysis

Recent studies highlight the compound's potential in inhibiting glycolysis, particularly in cancer cells. Similar fluorinated derivatives have shown significant cytotoxic effects by modulating hexokinase activity, which is crucial for glucose metabolism in cancer cells. For instance, fluorinated analogs of 2-deoxy-D-glucose (2-DG) demonstrated enhanced binding affinity to hexokinase compared to their non-fluorinated counterparts, suggesting that this compound may exhibit similar properties .

Case Studies and Research Findings

-

Cancer Cell Studies :

- In vitro studies have indicated that fluorinated sugars can inhibit cancer cell proliferation by disrupting their energy metabolism. For example, compounds similar to this compound were tested on glioblastoma multiforme (GBM) cells and showed potent cytotoxic effects with lower IC50 values under hypoxic conditions .

- Metabolic Pathway Analysis :

-

Biodistribution Studies :

- Biodistribution studies in animal models have shown that similar fluorinated compounds undergo defluorination in vivo, leading to the production of metabolites like 2-deoxy-2-fluoro-D-glucose. This property is crucial for understanding how these compounds behave within biological systems and their potential therapeutic applications .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Hexokinase Inhibition : The compound competes with glucose for binding to hexokinase, effectively reducing glycolytic flux.

- Altered Metabolism : By inhibiting glycolysis, it forces cells to rely on alternative metabolic pathways, which can be less efficient and lead to cell death.

- Induction of Apoptosis : Increased ROS levels resulting from disrupted metabolic processes can trigger apoptotic pathways.

Data Summary Table

| Property | Description |

|---|---|

| Molecular Formula | C20H20F2O7 |

| Synthesis Method | Reaction with [18F]F2 at -78°C |

| Biological Activity | Inhibits glycolysis; induces apoptosis |

| IC50 Values | Lower than non-fluorinated analogs in GBM cells |

| Metabolites | Defluorination leads to 2-deoxy-2-fluoro-D-glucose |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXSTYGMBJFQAY-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.